Cas no 56068-49-6 (6-bromo-5,5-dimethylhex-1-ene)

6-ブロモ-5,5-ジメチルヘキス-1-エンは、分子式C8H15Brで表される有機化合物です。この化合物は、末端アルケン(ヘキス-1-エン骨格)と第三級臭素官能基を有するのが特徴です。5,5-ジメチル置換による立体障害により、臭素部位の反応性が調整されており、有機合成中間体として有用です。特に、パラジウム触媒を用いたカップリング反応や求核置換反応への適用が可能です。高い純度と安定性を備えており、医薬品や機能性材料の合成におけるビルディングブロックとしての利用が期待されます。保管時は遮光・低温条件下での管理が推奨されます。

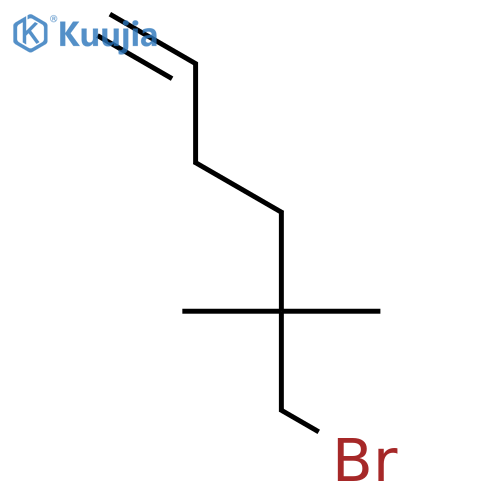

6-bromo-5,5-dimethylhex-1-ene structure

商品名:6-bromo-5,5-dimethylhex-1-ene

6-bromo-5,5-dimethylhex-1-ene 化学的及び物理的性質

名前と識別子

-

- 1-Hexene, 6-bromo-5,5-dimethyl-

- 6-bromo-5,5-dimethylhex-1-ene

- SCHEMBL20789985

- EN300-674213

- F2147-6458

- 56068-49-6

- AKOS040813432

- DTXSID90438176

- 2,2-dimethyl-5-hexenyl bromide

-

- インチ: InChI=1S/C8H15Br/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3

- InChIKey: LCLCJSIYMUMAFJ-UHFFFAOYSA-N

- ほほえんだ: BrCC(C)(C)CCC=C

計算された属性

- せいみつぶんしりょう: 190.03575

- どういたいしつりょう: 190.03571g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 84.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 0Ų

じっけんとくせい

- PSA: 0

6-bromo-5,5-dimethylhex-1-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B275841-1g |

6-bromo-5,5-dimethylhex-1-ene |

56068-49-6 | 1g |

$ 1430.00 | 2022-06-07 | ||

| Enamine | EN300-674213-2.5g |

6-bromo-5,5-dimethylhex-1-ene |

56068-49-6 | 95% | 2.5g |

$1454.0 | 2023-05-02 | |

| Life Chemicals | F2147-6458-1g |

6-bromo-5,5-dimethylhex-1-ene |

56068-49-6 | 95%+ | 1g |

$880.0 | 2023-09-06 | |

| Life Chemicals | F2147-6458-5g |

6-bromo-5,5-dimethylhex-1-ene |

56068-49-6 | 95%+ | 5g |

$2640.0 | 2023-09-06 | |

| Aaron | AR01BLIC-250mg |

6-BROMO-5,5-DIMETHYLHEX-1-ENE |

56068-49-6 | 95% | 250mg |

$530.00 | 2025-02-14 | |

| Aaron | AR01BLIC-2.5g |

6-BROMO-5,5-DIMETHYLHEX-1-ENE |

56068-49-6 | 95% | 2.5g |

$2025.00 | 2023-12-15 | |

| Aaron | AR01BLIC-500mg |

6-BROMO-5,5-DIMETHYLHEX-1-ENE |

56068-49-6 | 95% | 500mg |

$822.00 | 2025-02-14 | |

| Aaron | AR01BLIC-10g |

6-BROMO-5,5-DIMETHYLHEX-1-ENE |

56068-49-6 | 95% | 10g |

$4413.00 | 2023-12-15 | |

| 1PlusChem | 1P01BLA0-250mg |

6-BROMO-5,5-DIMETHYLHEX-1-ENE |

56068-49-6 | 95% | 250mg |

$516.00 | 2023-12-16 | |

| 1PlusChem | 1P01BLA0-100mg |

6-BROMO-5,5-DIMETHYLHEX-1-ENE |

56068-49-6 | 95% | 100mg |

$369.00 | 2023-12-16 |

6-bromo-5,5-dimethylhex-1-ene 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

56068-49-6 (6-bromo-5,5-dimethylhex-1-ene) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量